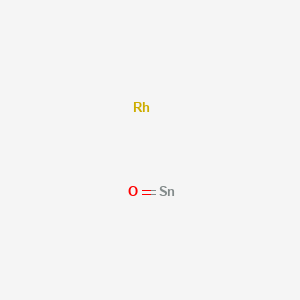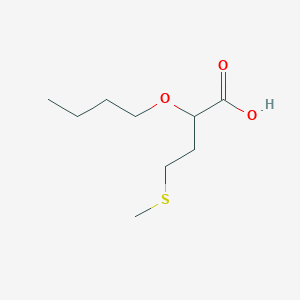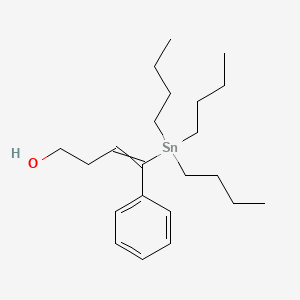![molecular formula C28H22OSSi B12539616 S-{3-[(Triphenylsilyl)ethynyl]phenyl} ethanethioate CAS No. 653600-40-9](/img/structure/B12539616.png)
S-{3-[(Triphenylsilyl)ethynyl]phenyl} ethanethioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanothioate de S-{3-[(triphénylsilyl)éthynyl]phényl}: est un composé organosilicié qui présente un groupe triphénylsilyle lié à une fraction éthynylphényle, qui est en outre connectée à un groupe éthanothioate.
Méthodes De Préparation
Voies de synthèse et conditions de réaction: La synthèse de l'éthanothioate de S-{3-[(triphénylsilyl)éthynyl]phényl} implique généralement les étapes suivantes :
Formation de l'intermédiaire éthynylphényle : Cette étape implique le couplage d'un dérivé de phénylacétylène avec un chlorure de triphénylsilyle en présence d'une base telle que le carbonate de potassium.
Thioestérification : L'intermédiaire éthynylphényle est ensuite mis à réagir avec de l'éthanethiol en présence d'un catalyseur comme la triéthylamine pour former le produit final.
Méthodes de production industrielle : Bien que les méthodes de production industrielle spécifiques de ce composé ne soient pas bien documentées, l'approche générale impliquerait l'adaptation à grande échelle des procédures de synthèse en laboratoire. Cela comprendrait l'optimisation des conditions de réaction, l'utilisation de réactifs de qualité industrielle et l'utilisation de réacteurs à flux continu pour améliorer l'efficacité et le rendement.
Analyse Des Réactions Chimiques
Types de réactions :
Oxydation : Le composé peut subir des réactions d'oxydation, en particulier au niveau de l'atome de soufre, conduisant à la formation de sulfoxydes ou de sulfones.
Réduction : Les réactions de réduction peuvent cibler le groupe éthynyle, le convertissant en un dérivé d'éthylène ou d'éthane.
Substitution : Le cycle phényle peut participer à des réactions de substitution électrophile aromatique, introduisant divers substituants sur le cycle aromatique.
Réactifs et conditions courantes :
Oxydation : Des réactifs comme le peroxyde d'hydrogène ou l'acide m-chloroperbenzoïque (m-CPBA) sont couramment utilisés.
Réduction : L'hydrogénation catalytique à l'aide de palladium sur charbon (Pd/C) ou d'hydrure de lithium et d'aluminium (LiAlH4) peut être utilisée.
Substitution : Des électrophiles tels que le brome ou les ions nitronium peuvent être utilisés en milieu acide.
Produits principaux :
Oxydation : Sulfoxydes et sulfones.
Réduction : Dérivés d'éthylène ou d'éthane.
Substitution : Composés aromatiques bromés ou nitrés.
Applications de la recherche scientifique
Chimie :
Catalyse : Le composé peut être utilisé comme ligand dans des réactions catalysées par des métaux de transition, améliorant la réactivité et la sélectivité des catalyseurs.
Science des matériaux : Il peut être incorporé dans des polymères pour améliorer leurs propriétés thermiques et mécaniques.
Biologie et médecine :
Développement de médicaments : La structure unique du composé en fait un candidat potentiel pour la conception de médicaments, en particulier pour cibler des enzymes ou des récepteurs spécifiques.
Bioconjugaison : Il peut être utilisé pour modifier des biomolécules, améliorant leur stabilité et leur fonctionnalité.
Industrie :
Revêtements et adhésifs : Le composé peut être utilisé dans la formulation de revêtements et d'adhésifs haute performance en raison de sa structure chimique robuste.
Électronique : Il peut être utilisé dans la fabrication de composants électroniques, tels que les diodes électroluminescentes organiques (OLED) et les transistors à effet de champ (FET).
Mécanisme d'action
Le mécanisme par lequel l'éthanothioate de S-{3-[(triphénylsilyl)éthynyl]phényl} exerce ses effets dépend largement de son interaction avec des cibles moléculaires spécifiques. Le groupe triphénylsilyle peut améliorer la lipophilie du composé, facilitant son passage à travers les membranes cellulaires. Une fois à l'intérieur de la cellule, la fraction éthynylphényle peut interagir avec diverses enzymes ou récepteurs, modulant leur activité. Le groupe éthanothioate peut également participer à des réactions redox, influençant les voies de signalisation cellulaire.
Applications De Recherche Scientifique
Chemistry:
Catalysis: The compound can be used as a ligand in transition metal-catalyzed reactions, enhancing the reactivity and selectivity of the catalysts.
Material Science: It can be incorporated into polymers to improve their thermal and mechanical properties.
Biology and Medicine:
Drug Development: The compound’s unique structure makes it a potential candidate for drug design, particularly in targeting specific enzymes or receptors.
Bioconjugation: It can be used to modify biomolecules, enhancing their stability and functionality.
Industry:
Coatings and Adhesives: The compound can be used in the formulation of high-performance coatings and adhesives due to its robust chemical structure.
Electronics: It can be employed in the fabrication of electronic components, such as organic light-emitting diodes (OLEDs) and field-effect transistors (FETs).
Mécanisme D'action
The mechanism by which S-{3-[(Triphenylsilyl)ethynyl]phenyl} ethanethioate exerts its effects is largely dependent on its interaction with specific molecular targets. The triphenylsilyl group can enhance the compound’s lipophilicity, facilitating its passage through cellular membranes. Once inside the cell, the ethynylphenyl moiety can interact with various enzymes or receptors, modulating their activity. The ethanethioate group can further participate in redox reactions, influencing cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Composés similaires :
Triphénylsilylacétylène : Structure similaire mais sans le groupe éthanothioate.
Sulfure de phényléthynyle : Contient les fractions éthynyle et soufre mais sans le groupe triphénylsilyle.
Sulfure de triphénylsilyle et de phényle : Contient les fractions triphénylsilyle et soufre mais sans le groupe éthynyle.
Unicité : L'éthanothioate de S-{3-[(triphénylsilyl)éthynyl]phényl} est unique en raison de la combinaison des groupes triphénylsilyle, éthynyle et éthanothioate dans une seule molécule. Cette structure unique confère des propriétés chimiques et physiques distinctes, ce qui en fait un composé polyvalent pour diverses applications en chimie, en biologie et dans l'industrie.
Propriétés
Numéro CAS |
653600-40-9 |
|---|---|
Formule moléculaire |
C28H22OSSi |
Poids moléculaire |
434.6 g/mol |
Nom IUPAC |
S-[3-(2-triphenylsilylethynyl)phenyl] ethanethioate |
InChI |
InChI=1S/C28H22OSSi/c1-23(29)30-25-13-11-12-24(22-25)20-21-31(26-14-5-2-6-15-26,27-16-7-3-8-17-27)28-18-9-4-10-19-28/h2-19,22H,1H3 |
Clé InChI |
SORCSLLPSXXHAB-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)SC1=CC=CC(=C1)C#C[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


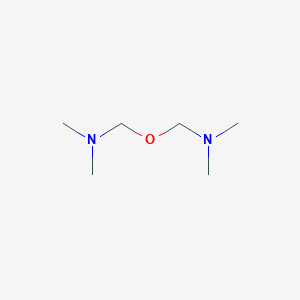
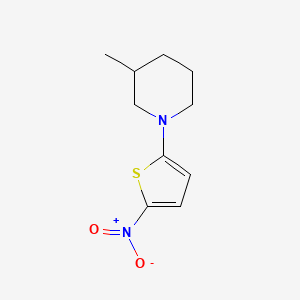
![1-[4-(Diethylamino)benzamido]cyclohexane-1-carboxylic acid](/img/structure/B12539540.png)
![Ethyl 4-chloro-3-[2-(2,4-dinitrophenyl)hydrazinylidene]butanoate](/img/structure/B12539548.png)


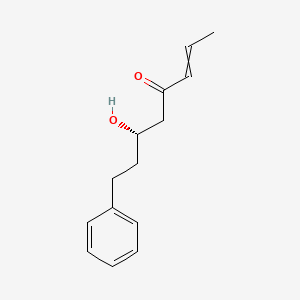
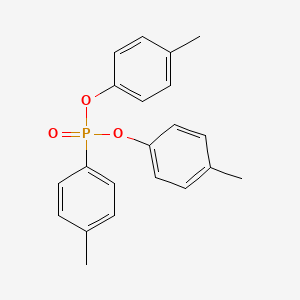
![2-{[(2-Phenoxypropan-2-yl)oxy]methyl}oxirane](/img/structure/B12539584.png)

![3-Ethoxy-4-{[(methylideneamino)oxy]methyl}benzonitrile](/img/structure/B12539588.png)
